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Compound of Interest

Compound Name:
2-bromo-4-(3-

bromophenyl)Thiazole

CAS No.: 886367-82-4

Cat. No.: B3294084

Get Quote

For researchers, scientists, and drug development professionals engaged in the synthesis and

characterization of novel heterocyclic compounds, a thorough understanding of their

spectroscopic properties is paramount. This guide provides an in-depth spectroscopic

characterization of 2-bromo-4-(3-bromophenyl)thiazole, a molecule of interest in medicinal

chemistry and materials science. By leveraging comparative data from structurally similar

analogs, this document offers a detailed analysis of the expected spectral features, enabling

unambiguous structural elucidation and purity assessment.

Introduction
2-bromo-4-(3-bromophenyl)thiazole belongs to the family of 2,4-disubstituted thiazoles, a

scaffold known for a wide range of biological activities. The presence of two bromine atoms and

a thiazole core imparts specific electronic and steric properties that can be precisely mapped

using a suite of spectroscopic techniques. This guide will dissect the expected outcomes from

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass

Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Our analysis is grounded in
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the fundamental principles of each technique and supported by experimental data from closely

related compounds to provide a robust predictive framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Unraveling the Molecular Skeleton
NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a

molecule. For 2-bromo-4-(3-bromophenyl)thiazole, both ¹H and ¹³C NMR will provide a

detailed picture of the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-bromo-4-(3-bromophenyl)thiazole is expected to show

distinct signals for the thiazole proton and the protons of the 3-bromophenyl ring. The chemical

shifts are influenced by the electron-withdrawing nature of the bromine atoms and the aromatic

thiazole ring.

Expected ¹H NMR Signals for 2-bromo-4-(3-bromophenyl)thiazole:
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Proton
Expected
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

Thiazole H-5 ~8.0 - 8.3 Singlet -

The proton at the

5-position of the

thiazole ring is

expected to be a

singlet and

appear at a

downfield region

due to the

deshielding

effect of the

adjacent sulfur

and nitrogen

atoms. For the

analogous 2-

bromo-4-phenyl-

1,3-thiazole, this

proton appears

as a singlet at δ

8.16 ppm.[1]

Phenyl H-2' ~8.1 - 8.3 Triplet (t) ~1.8

This proton is

ortho to the

thiazole ring and

meta to the

bromine atom. It

is expected to be

a triplet due to

coupling with H-

4' and H-6'.

Phenyl H-4' ~7.8 - 8.0 Doublet of

triplets (dt) or

Multiplet (m)

~7.8, ~1.4 This proton is

meta to the

thiazole ring and

ortho to the

bromine atom,
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leading to a

complex splitting

pattern.

Phenyl H-5' ~7.3 - 7.5 Triplet (t) ~7.9

This proton is

para to the

thiazole ring and

meta to the

bromine atom.

Phenyl H-6' ~7.9 - 8.1

Doublet of

triplets (dt) or

Multiplet (m)

~7.8, ~1.4

This proton is

ortho to both the

thiazole ring and

the bromine

atom, resulting in

a downfield shift

and complex

splitting.

Comparative ¹H NMR Data:

Compound Thiazole H-5 (ppm) Aromatic Protons (ppm)

2-bromo-4-phenyl-1,3-

thiazole[1]
8.16 (s)

7.92 (d, 2H), 7.46 (t, 2H), 7.40-

7.37 (m, 1H)

4-(4-bromophenyl)-2-amino

thiazole[2]
6.70 (s) 7.60 (d, 2H), 7.30 (d, 2H)

The comparison highlights that the position and substitution of the phenyl ring, as well as the

substituent at the 2-position of the thiazole, significantly influence the chemical shifts. The

electron-donating amino group in 4-(4-bromophenyl)-2-amino thiazole shifts the thiazole proton

upfield compared to the bromo-substituted analog.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The

presence of two bromine atoms will have a noticeable effect on the chemical shifts of the
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carbons to which they are attached.

Expected ¹³C NMR Signals for 2-bromo-4-(3-bromophenyl)thiazole:

Carbon
Expected Chemical Shift
(δ, ppm)

Rationale

Thiazole C-2 ~140 - 145

The carbon bearing the

bromine atom is expected to

be significantly deshielded.

Thiazole C-4 ~150 - 155

The carbon attached to the

phenyl ring will be downfield.

In 2-alkyl-4-arylthiazoles, this

carbon appears in the range of

δ 153-158 ppm.[3]

Thiazole C-5 ~115 - 120

This carbon is typically found

in the more upfield region of

the thiazole ring carbons.

Phenyl C-1' ~135 - 140
The ipso-carbon attached to

the thiazole ring.

Phenyl C-2' ~125 - 130

Phenyl C-3' ~120 - 125

The carbon attached to the

bromine atom will be shifted

downfield.

Phenyl C-4' ~130 - 135

Phenyl C-5' ~128 - 133

Phenyl C-6' ~123 - 128

Comparative ¹³C NMR Data:
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Compound Thiazole C-2 (ppm) Thiazole C-4 (ppm) Thiazole C-5 (ppm)

2-Methyl-4-(4-

phenoxyphenyl)thiazol

e[3]

169.2 153.4 108.4

4-(4-bromophenyl)-2-

amino thiazole[2]
168 160 101

The comparative data illustrates the significant downfield shift of C-2 when substituted with a

methyl or amino group. The presence of a bromine atom at C-2 in our target molecule is

expected to result in a more upfield chemical shift for this carbon compared to these analogs,

but still in a deshielded region.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. The IR spectrum of 2-bromo-4-(3-bromophenyl)thiazole will be characterized by

vibrations of the thiazole ring and the substituted benzene ring.

Expected IR Absorption Bands for 2-bromo-4-(3-bromophenyl)thiazole:
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Wavenumber (cm⁻¹) Vibration Rationale

~3100 - 3000 C-H stretching (aromatic)

Characteristic of the C-H

bonds in the thiazole and

phenyl rings.

~1600 - 1450 C=C and C=N stretching

Vibrations of the aromatic

rings. Thiazole rings typically

show characteristic skeletal

vibrations in this region.

~1250 - 1000 C-N and C-S stretching
Vibrations associated with the

thiazole ring.

~850 - 750 C-H out-of-plane bending

The substitution pattern on the

benzene ring (meta-

substitution) will influence the

exact position of these bands.

~700 - 500 C-Br stretching

The presence of two C-Br

bonds is expected to give rise

to one or more absorptions in

this region.

Comparative IR Data:

Compound Key IR Bands (cm⁻¹)

2-bromo-4-phenyl-1,3-thiazole[1]
3098, 3063 (C-H aromatic), 1476, 1420 (C=C,

C=N), 836, 730, 689 (C-H bending, C-Br)

4-[4-bromophenyl]-2-amino thiazole[2]

3410, 3260 (N-H), 3100, 2900 (C-H), 1520,

1450 (C=C, C=N), 810 (C-H bending), 720, 660

(C-Br)

The IR spectrum of 2-bromo-4-phenyl-1,3-thiazole provides a very close comparison for the

expected vibrational modes of the thiazole and phenyl rings in our target molecule.
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and

gaining structural information from its fragmentation pattern. Due to the presence of two

bromine atoms, the mass spectrum of 2-bromo-4-(3-bromophenyl)thiazole will exhibit a

characteristic isotopic pattern.

Expected Mass Spectrum Features:

Molecular Ion Peak (M⁺): Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an

approximate 1:1 ratio. Therefore, a molecule with two bromine atoms will show a

characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1. The

nominal molecular weight of C₉H₅Br₂NS is approximately 319 g/mol .

Major Fragmentation Pathways: The fragmentation of the molecular ion is expected to

proceed through the loss of bromine atoms, cleavage of the thiazole ring, and fragmentation

of the phenyl ring.

Illustrative Fragmentation Workflow:

[C9H5Br2NS]+•
(M, M+2, M+4)

[C9H5BrNS]+

- Br•

Thiazole Ring Fragments

Bromophenyl Fragments

[C9H5NS]+- Br•

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for 2-bromo-4-(3-bromophenyl)thiazole.
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UV-Vis Spectroscopy: Probing Electronic
Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The spectrum of 2-bromo-4-(3-bromophenyl)thiazole is expected to show absorption bands

corresponding to π → π* and n → π* transitions within the conjugated system of the thiazole

and phenyl rings.

Expected UV-Vis Absorption:

λmax: The maximum absorption wavelength (λmax) is expected to be in the range of 250-

350 nm. The exact position will depend on the extent of conjugation and the solvent used.

For comparison, 4-phenyl-2-amino thiazole shows a λmax at 288 nm.[2] The presence of

bromine atoms may cause a slight bathochromic (red) shift.

Experimental Protocols
For researchers aiming to replicate or verify the spectroscopic characterization, the following

general protocols are recommended.

NMR Spectroscopy Protocol:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Data Processing: Process the raw data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol:

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry KBr powder and pressing it into a thin disk. Alternatively, for soluble compounds, a thin

film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
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Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol:

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI).

Data Acquisition: Acquire the mass spectrum in a positive or negative ion mode, depending

on the compound's ability to be ionized.

UV-Vis Spectroscopy Protocol:

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, or acetonitrile) of a known concentration.

Data Acquisition: Record the UV-Vis spectrum using a dual-beam UV-Vis spectrophotometer,

typically scanning from 200 to 800 nm.

Workflow for Spectroscopic Characterization:
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Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Validation

Synthesis of Compound

Purification (e.g., Chromatography)

NMR (1H, 13C) IR Mass Spec UV-Vis

Structure Elucidation

Purity Assessment

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a novel

compound.

Conclusion
The comprehensive spectroscopic characterization of 2-bromo-4-(3-bromophenyl)thiazole
can be confidently achieved through a combined analysis of NMR, IR, Mass Spectrometry, and

UV-Vis data. By comparing the expected spectral features with those of structurally related

analogs, researchers can gain a high degree of confidence in their structural assignments and

purity assessments. This guide provides the foundational knowledge and comparative data

necessary to interpret the spectroscopic results for this and similar disubstituted thiazole
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derivatives, thereby facilitating the advancement of research in drug discovery and materials

science.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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